5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thiourea under acidic conditions.
Next, the pyrrole ring is introduced through a cyclization reaction involving an appropriate precursor, such as an α,β-unsaturated carbonyl compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the thiazole ring, converting it into a dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes and its potential as an inhibitor or activator of specific enzymes.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with biological targets may lead to the development of new drugs for the treatment of various diseases. Research may investigate its efficacy, safety, and mechanism of action in preclinical and clinical studies.
Industry
In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the thiazole and pyrrole rings suggests that it may interact with nucleic acids or proteins, affecting cellular processes such as gene expression and signal transduction.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(3,4-dimethoxyphenyl)pyrazoles: These compounds share a similar structure but differ in the presence of a pyrazole ring instead of a thiazole ring.
4-(3,4-dimethoxyphenyl)-1,2-dihydro-1H-pyrazol-1-yl derivatives: These compounds have a similar core structure but differ in the substituents attached to the pyrazole ring.
Uniqueness
The uniqueness of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one lies in its combination of structural features, including the thiazole and pyrrole rings, as well as the multiple methoxy groups
Properties
Molecular Formula |
C23H23N3O4S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[(2-methoxyphenyl)methyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C23H23N3O4S/c1-28-18-7-5-4-6-15(18)11-26-12-17(27)21(22(26)24)23-25-16(13-31-23)14-8-9-19(29-2)20(10-14)30-3/h4-10,13,24,27H,11-12H2,1-3H3 |
InChI Key |
SQZNRNXYIVUMNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC4=CC=CC=C4OC)O)OC |
Origin of Product |
United States |
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